2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride
CAS No.:
Cat. No.: VC16692672
Molecular Formula: C10H20Cl2N4O
Molecular Weight: 283.20 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride -](/images/structure/VC16692672.png)
Specification
Molecular Formula | C10H20Cl2N4O |
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Molecular Weight | 283.20 g/mol |
IUPAC Name | 2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride |
Standard InChI | InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H |
Standard InChI Key | CWXRGUQTLWWZAO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, reflects its core structure:
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A pyrazole ring substituted with a propan-2-yl group at the N1 position.
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A butanamide side chain with an amino group at the second carbon.
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Two hydrochloride counterions, enhancing solubility and stability .
Synonyms include 2-amino-N-(2-isopropylpyrazol-3-yl)butanamide dihydrochloride and JBD28842, with PubChem CID 122360459 .
Crystallographic and Stereochemical Insights
While direct crystallographic data for this compound is limited, related pyrazole-metal complexes exhibit orthorhombic systems with space group Pbcn and unit cell parameters approximating . Hydrogen bonding between the amide group and chloride ions likely stabilizes the dihydrochloride form, though detailed structural analyses remain unpublished.
Synthesis and Physicochemical Properties
Synthetic Pathways
The parent compound, 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide, is synthesized via a multi-step protocol:
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones yields the propan-2-yl-substituted pyrazole core .
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Amide Coupling: Reaction of 2-aminobutanamide (CAS 7324-11-0) with the pyrazole intermediate using carbodiimide coupling agents .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, confirmed by elemental analysis and mass spectrometry .
Physical and Chemical Properties
Key properties of the dihydrochloride salt include:
Property | Value | Source |
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Molecular Weight | 283.20 g/mol | |
Density | ~1.2 g/cm³ (estimated) | – |
Solubility | High in polar solvents (e.g., water, DMSO) | |
Stability | Hygroscopic; store at 2–8°C |
The precursor 2-aminobutanamide exhibits a boiling point of and a flash point of , though salt formation alters these properties significantly.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s solubility and stability profile make it a candidate for:
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Oral Formulations: High bioavailability in preclinical models of pyrazole derivatives .
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Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains to enhance tissue penetration.
Agricultural Chemistry
Pyrazole-based compounds are employed as herbicides and fungicides. This derivative’s amine group could enhance soil adhesion, prolonging pesticidal activity.
Challenges and Future Directions
Research Gaps
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Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic Optimization: Current yields (~60%) necessitate greener catalysts or flow chemistry approaches .
Recommended Studies
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Crystallography: Single-crystal X-ray diffraction to resolve hydrogen-bonding networks.
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Kinase Screening: High-throughput assays to identify kinase targets (e.g., JAK2, EGFR).
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